molecular formula C16H12F3N5O2 B2417325 6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide CAS No. 1396864-02-0

6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide

Cat. No.: B2417325
CAS No.: 1396864-02-0
M. Wt: 363.3
InChI Key: ADQGTOYOSYHDEZ-UHFFFAOYSA-N
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Description

6-(2-methyl-1H-imidazol-1-yl)-N-(4-(trifluoromethoxy)phenyl)pyridazine-3-carboxamide is a complex organic compound characterized by its unique structure, which includes an imidazole ring, a pyridazine ring, and a trifluoromethoxy phenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the imidazole and pyridazine rings. One common approach is to first synthesize the 2-methyl-1H-imidazole and then introduce the pyridazine ring through a series of reactions, including nucleophilic substitution and coupling reactions. The trifluoromethoxy phenyl group is usually introduced in the final steps using appropriate reagents and reaction conditions.

Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve large-scale reactions using specialized equipment to ensure consistency and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product in high yield and quality.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Major Products Formed: The major products formed from these reactions include oxidized or reduced derivatives of the compound, as well as substituted analogs with different functional groups.

Scientific Research Applications

This compound has shown potential in various scientific research applications:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: Its biological activity may be explored for potential therapeutic uses.

  • Medicine: It could be investigated for its pharmacological properties and potential as a drug candidate.

  • Industry: Its unique properties may be utilized in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interactions with specific molecular targets and pathways. The imidazole and pyridazine rings may play a role in binding to receptors or enzymes, while the trifluoromethoxy phenyl group could enhance its biological activity. Further research is needed to fully understand its mechanism of action.

Comparison with Similar Compounds

  • 6-(2-methyl-1H-imidazol-1-yl)ethyl-1,3,5-triazine-2,4-diamine

  • 2-(2-methyl-5-nitro-1H-imidazol-1-yl)acetic acid

Uniqueness: This compound stands out due to its unique combination of functional groups and structural features, which may contribute to its distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

6-(2-methylimidazol-1-yl)-N-[4-(trifluoromethoxy)phenyl]pyridazine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12F3N5O2/c1-10-20-8-9-24(10)14-7-6-13(22-23-14)15(25)21-11-2-4-12(5-3-11)26-16(17,18)19/h2-9H,1H3,(H,21,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADQGTOYOSYHDEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CN1C2=NN=C(C=C2)C(=O)NC3=CC=C(C=C3)OC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12F3N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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